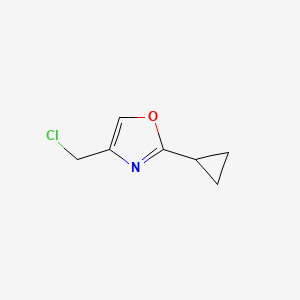
3-(5-(クロロメチル)-1H-ピラゾール-3-イル)ピリジン
概要
説明
“3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is also known as 3-Picolyl chloride hydrochloride . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . This acid can then react with methanol to produce methyl pyridine-3-carboxylate . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is also a raw material for pesticide products such as imidacloprid and acetamiprid .Physical And Chemical Properties Analysis
This compound is a solid form with a melting point of 137-143 °C (lit.) . It is hygroscopic and water-soluble .科学的研究の応用
農薬工業
3-(5-(クロロメチル)-1H-ピラゾール-3-イル)ピリジン: 誘導体は、特にトリフルオロメチル基を持つものは、農薬産業で広く使用されています。それらは、作物保護の有効成分における主要な構造モチーフとして機能します。 これらの化合物は、作物を害虫や病気から守る殺虫剤の合成に役立ち、農業生産性の向上に貢献しています .
医薬品開発
この化合物は、医薬品研究においても貴重なものです。それは、現在臨床試験中のものも含め、さまざまな医薬品化合物の合成における中間体として作用します。 ピリジン部分と他の官能基のユニークな組み合わせにより、潜在的な治療的応用を持つ新規薬剤の開発につながる可能性があります .
獣医学
ヒト医学における用途と同様に、3-(5-(クロロメチル)-1H-ピラゾール-3-イル)ピリジンとその誘導体は、獣医学で使用されています。 それらは、動物の病気を治療できる獣医製品の製造に関与しており、家畜の健康と生産性を確保しています .
ネオニコチノイド化合物の合成
この化合物は、ネオニコチノイド化合物の合成に使用されます。 これらは、ニコチンと化学的に類似した神経活性殺虫剤の一種であり、古い殺虫剤と比較して非標的種への毒性が低く、害虫を制御するために開発されました .
フッ素化有機化学品の研究
この化合物の誘導体は、フッ素化有機化学品の研究において重要です。 フッ素原子によって付与されるユニークな特性により、これらの化合物は、材料科学など、さまざまな分野における潜在能力について研究されています .
機能性材料の開発
この化合物の誘導体は、機能性材料の開発における使用が検討されています。 これらの材料は、導電性、磁性、または発光など、特定の機能を持っており、電子機器、フォトニクス、およびその他のハイテク産業で応用できます .
化学中間体
3-(5-(クロロメチル)-1H-ピラゾール-3-イル)ピリジン: は、いくつかの作物保護製品の合成における化学中間体として機能します。 それは、現代の農業慣行に不可欠な化合物の製造における役割のために、高い需要があります .
安全性と危険性の研究
その化学的特性を考えると、3-(5-(クロロメチル)-1H-ピラゾール-3-イル)ピリジンに関連する安全性と危険性に関する研究は不可欠です。 これには、研究者と公衆の安全を確保するために、その毒性、環境への影響、および安全な取り扱い手順を理解することが含まれます .
作用機序
The exact mechanism of action of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is not yet fully understood. However, it is known that 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine can bind to various proteins and receptors in the body, which can lead to a variety of biochemical and physiological effects. For example, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine has been shown to bind to the estrogen receptor and modulate its activity, which can lead to changes in estrogen levels and hormone balance.
Biochemical and Physiological Effects
3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to modulate the activity of certain hormones, such as estrogen and testosterone.
実験室実験の利点と制限
The use of 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine in lab experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of organic solvents and has a low toxicity. However, there are some limitations to its use in lab experiments. For example, it is not as stable as some other compounds and can decompose when exposed to light or heat. Additionally, it can interact with other compounds and may not be suitable for use in certain reactions.
将来の方向性
The potential future directions for 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine are numerous. For example, further research into its mechanism of action could lead to the development of novel drugs or treatments. Additionally, its use in materials science and catalysis could lead to the development of new materials with improved properties. Furthermore, its use in drug design could lead to the development of novel small-molecule inhibitors of protein-protein interactions. Finally, its use in chemical synthesis could lead to the development of new and more efficient synthetic pathways.
Safety and Hazards
特性
IUPAC Name |
3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOBWHSAQKEAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
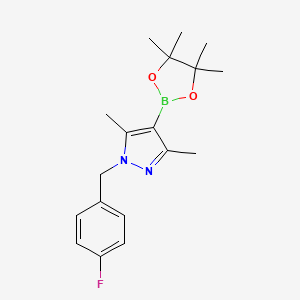

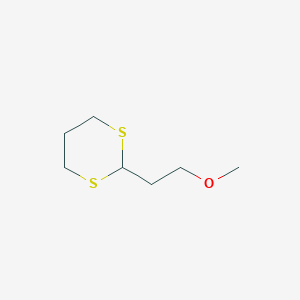
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
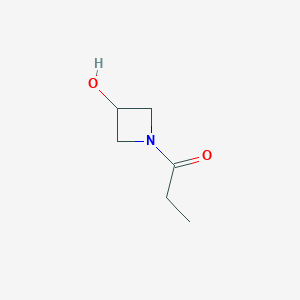
![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)
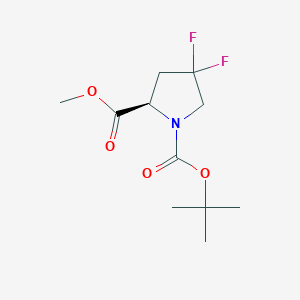
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
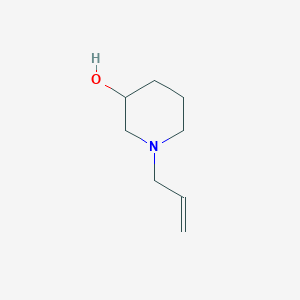
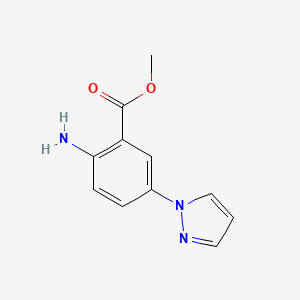
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)

